molecular formula C14H12ClN3O2 B14405019 N'-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea CAS No. 84784-24-7

N'-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea

Cat. No.: B14405019
CAS No.: 84784-24-7
M. Wt: 289.71 g/mol
InChI Key: GJISXFVZUSBTLD-UHFFFAOYSA-N
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Description

N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline and 4-methylaniline with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloroaniline is reacted with nitrosyl chloride to form 4-chlorophenylnitrosamine.

    Step 2: 4-methylaniline is then introduced to the reaction mixture, resulting in the formation of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The nitrosourea group can be oxidized to form different products.

    Reduction: Reduction reactions can lead to the cleavage of the nitrosourea group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrosourea group.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea involves its interaction with molecular targets such as enzymes and DNA. The nitrosourea group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or the modification of DNA. These interactions can disrupt cellular processes and have potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Chlorophenyl)-N-nitrosourea: Lacks the 4-methylphenyl group.

    N’-(4-Methylphenyl)-N-nitrosourea: Lacks the 4-chlorophenyl group.

    N-Nitrosourea: The parent compound without any aromatic substitutions.

Uniqueness

N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

84784-24-7

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)-1-nitrosourea

InChI

InChI=1S/C14H12ClN3O2/c1-10-2-8-13(9-3-10)18(17-20)14(19)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,19)

InChI Key

GJISXFVZUSBTLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)NC2=CC=C(C=C2)Cl)N=O

Origin of Product

United States

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